molecular formula C10H16O B2543889 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one CAS No. 57032-01-6

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one

Cat. No. B2543889
CAS RN: 57032-01-6
M. Wt: 152.237
InChI Key: SIKYESMDPLYQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” is an organic compound with the molecular formula C10H16O . It has a molecular weight of 152.23 g/mol . The IUPAC name for this compound is 1-(1-bicyclo[2.2.2]octanyl)ethanone .


Molecular Structure Analysis

The InChI code for “1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” is 1S/C10H16O/c1-8(11)10-5-2-9(3-6-10)4-7-10/h9H,2-7H2,1H3 . The Canonical SMILES for this compound is CC(=O)C12CCC(CC1)CC2 .


Physical And Chemical Properties Analysis

“1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” has a molecular weight of 152.23 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 152.120115130 g/mol . The topological polar surface area is 17.1 Ų . The compound has a complexity of 162 .

Scientific Research Applications

Chemical Synthesis

“1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” is used in chemical synthesis . It is a compound with a molecular weight of 152.24 and is typically stored at room temperature .

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the rapid creation of a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .

Natural Product Derivatives

Bicyclo[2.2.2]octane is a structure found in many natural products . Some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin feature this bicyclic structure . Therefore, “1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” can be used to synthesize these natural product derivatives.

Antibiotic Research

The antibiotic platencin, which features the bicyclo[2.2.2]octane structure, has become one of the most prominent natural products in recent years . Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics . Therefore, “1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” can be used in antibiotic research.

Late-stage Modification of Natural Products

The methodology involving “1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” has been demonstrated in the late-stage modification of natural products . This allows for the transformation of tertiary alcohol units on bicyclo[2.1.1]hexane frameworks .

Derivatization of Silyl Enol Ethers

“1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one” has been used in the derivatization of silyl enol ethers on bicyclo[4.1.1]octanes . This process delivers novel functionalized bicycles that are traditionally inaccessible .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-bicyclo[2.2.2]octanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(11)10-5-2-9(3-6-10)4-7-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYESMDPLYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57032-01-6
Record name 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.